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Compound of Interest

Compound Name: H-Trp-Met-OH

Cat. No.: B1337368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the

dipeptide Tryptophyl-Methionine (H-Trp-Met-OH). The following sections detail the expected

quantitative data from various spectroscopic techniques, in-depth experimental protocols, and

visual workflows to aid in the structural elucidation and characterization of this dipeptide.

Introduction
H-Trp-Met-OH is a dipeptide composed of tryptophan and methionine residues. As with many

peptides, a thorough understanding of its structural and physicochemical properties is crucial

for its application in research and drug development. Spectroscopic techniques are

indispensable tools for this purpose, each providing unique insights into the molecular

structure, conformation, and purity of the dipeptide. This guide focuses on four key

spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis

of H-Trp-Met-OH. These values are based on typical data for tryptophan and methionine

residues within a peptide linkage and may vary slightly depending on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within the dipeptide. The following tables outline the predicted ¹H and ¹³C chemical

shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for H-Trp-Met-OH in D₂O

Proton Assignment Tryptophan Residue (ppm) Methionine Residue (ppm)

α-CH ~4.2 - 4.7 ~4.0 - 4.5

β-CH₂ ~3.2 - 3.4 ~2.0 - 2.2

Amide NH ~8.0 - 8.5 ~8.0 - 8.5

Indole NH (Trp) ~10.0 - 10.5 -

Indole Aromatic CH (Trp) ~7.0 - 7.8 -

γ-CH₂ (Met) - ~2.5 - 2.7

S-CH₃ (Met) - ~2.1

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Trp-Met-OH

Carbon Assignment Tryptophan Residue (ppm) Methionine Residue (ppm)

Carbonyl (C=O) ~172 - 176 ~172 - 176

α-C ~55 - 60 ~53 - 58

β-C ~28 - 32 ~30 - 34

Indole C (Trp) ~110 - 138 -

γ-C (Met) - ~30 - 33

S-CH₃ (Met) - ~15 - 17

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and sequence

of peptides. The expected mass-to-charge ratios (m/z) for the protonated molecular ion and its
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primary fragments are presented below.

Table 3: Predicted m/z Values for H-Trp-Met-OH and its Fragments in ESI-MS

Ion Type Sequence Fragment Predicted m/z

[M+H]⁺ H-Trp-Met-OH ~336.14

b₁ Trp ~187.08

y₁ Met ~150.06

a₁ Trp - CO ~159.09

Immonium ion (Trp) ~130.07

Immonium ion (Met) ~102.04

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and secondary structure of

the dipeptide.

Table 4: Characteristic IR Absorption Bands for H-Trp-Met-OH

Wavenumber (cm⁻¹) Vibrational Mode
Functional
Group/Structure

~3300 N-H stretch Amide A, Indole NH

~3080 C-H stretch (aromatic) Indole ring

~2960-2850 C-H stretch (aliphatic) CH, CH₂, CH₃

~1650 C=O stretch Amide I (peptide bond)

~1540 N-H bend Amide II (peptide bond)

~1450 C-H bend CH₂

~1380 C-H bend CH₃

~740 C-H out-of-plane bend Indole ring
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Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of H-Trp-Met-OH is dominated by the tryptophan residue due to its

aromatic indole ring.[1]

Table 5: Expected UV-Vis Absorption Maxima for H-Trp-Met-OH

Wavelength (λmax) (nm) Chromophore
Molar Absorptivity (ε)
(M⁻¹cm⁻¹)

~280 Tryptophan (Indole) ~5600

~220 Peptide Bond Variable

~205 Peptide Backbone Variable

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of H-Trp-Met-OH.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of H-Trp-Met-OH in 0.5 mL of deuterium oxide (D₂O).

For observation of exchangeable protons (amide and indole NH), dissolve the sample in a

90% H₂O/10% D₂O mixture.[2]

The sample concentration should ideally be greater than 0.5 mM.[3]

The total salt concentration in the buffer should be below 300 mM to avoid signal

broadening.[3]

Transfer the solution to a 5 mm NMR tube.
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Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Data Acquisition:

¹H NMR:

Acquire a standard 1D ¹H NMR spectrum.

Set the spectral width to cover the range of -1 to 12 ppm.

Apply water suppression techniques if the sample is in H₂O/D₂O.

¹³C NMR:

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

Set the spectral width to cover the range of 0 to 180 ppm.

2D NMR (Optional but Recommended):

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin

couplings.

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate

directly bonded ¹H and ¹³C atoms.

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FIDs.

Calibrate the chemical shifts using a suitable internal or external standard (e.g., DSS or

TSP for aqueous samples).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton

coupling information.

Assign the peaks in the ¹H and ¹³C spectra to the corresponding nuclei in the H-Trp-Met-
OH structure, using 2D NMR data for confirmation.

Mass Spectrometry (UPLC-MS/MS)
Objective: To confirm the molecular weight and sequence of H-Trp-Met-OH.

Methodology:

Sample Preparation:

Prepare a stock solution of H-Trp-Met-OH at 1 mg/mL in a suitable solvent (e.g.,

water/acetonitrile mixture).

Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile

phase.

Instrumentation:

An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass

spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI)

source.[4][5]

UPLC Method:

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).[4]

Mobile Phase A: 0.1% formic acid in water.[4]

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure

good separation and elution of the dipeptide.

Flow Rate: 0.3 - 0.5 mL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1337368?utm_src=pdf-body
https://www.benchchem.com/product/b1337368?utm_src=pdf-body
https://www.benchchem.com/product/b1337368?utm_src=pdf-body
https://www.benchchem.com/product/b1337368?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/18/9979
https://pubmed.ncbi.nlm.nih.gov/34576148/
https://www.mdpi.com/1422-0067/22/18/9979
https://www.mdpi.com/1422-0067/22/18/9979
https://www.mdpi.com/1422-0067/22/18/9979
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column Temperature: 40 °C.[4]

Injection Volume: 1-5 µL.

Mass Spectrometry Method:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition.

Full Scan Range: m/z 100-500.

MS/MS Scan: Select the [M+H]⁺ ion for fragmentation and acquire the product ion

spectrum.

Collision Gas: Argon.

Collision Energy: A ramped collision energy (e.g., 10-30 eV) to generate a range of

fragment ions.

Data Analysis:

Identify the peak corresponding to the [M+H]⁺ ion of H-Trp-Met-OH in the full scan mass

spectrum.

Analyze the MS/MS spectrum to identify the characteristic b- and y-type fragment ions.

Compare the experimental m/z values with the theoretical values to confirm the identity

and sequence of the dipeptide.

Infrared (IR) Spectroscopy (ATR-FTIR)
Objective: To identify the functional groups and obtain information about the secondary

structure of H-Trp-Met-OH.

Methodology:

Sample Preparation:
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Place a small amount of the solid H-Trp-Met-OH dipeptide directly onto the ATR crystal.

Alternatively, dissolve the peptide in a suitable solvent (e.g., D₂O to avoid interference

from water's strong IR absorption in the amide I region), deposit a drop onto the ATR

crystal, and allow the solvent to evaporate.[6]

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

Data Processing and Analysis:

Perform a background subtraction.

Identify the characteristic absorption bands corresponding to the functional groups present

in H-Trp-Met-OH (e.g., N-H, C-H, C=O).

Analyze the position of the Amide I and Amide II bands to infer information about the

secondary structure of the dipeptide in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima and quantify the concentration of H-Trp-Met-
OH.

Methodology:

Sample Preparation:
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Prepare a stock solution of H-Trp-Met-OH in a suitable buffer (e.g., phosphate buffer, pH

7.4).

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance.

Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (e.g., 1 cm path length).

Fill the reference cuvette with the buffer used to dissolve the sample.

Fill the sample cuvette with the H-Trp-Met-OH solution.

Scan the absorbance from 400 nm to 200 nm.[7]

Data Analysis:

Identify the wavelength of maximum absorbance (λmax), which is expected to be around

280 nm due to the tryptophan residue.[1]

Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dipeptide, where A

is the absorbance at λmax, ε is the molar absorptivity, c is the concentration, and l is the

path length of the cuvette. The molar absorptivity of tryptophan at 280 nm is approximately

5600 M⁻¹cm⁻¹.[1]

Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of

the key experimental protocols.
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Caption: Overall workflow for the spectroscopic analysis of H-Trp-Met-OH.
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Caption: Detailed workflow for UPLC-MS/MS analysis of H-Trp-Met-OH.
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Caption: Workflow for 1D and 2D NMR analysis of H-Trp-Met-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34576148/
https://pubmed.ncbi.nlm.nih.gov/34576148/
https://www.longdom.org/open-access/surface-ftir-techniques-to-analyze-the-conformation-of-proteins-peptides-in-h2o-environment-13302.html
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/uvn-peptide-analysis-app-note-mcs-an1180-en.pdf
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/product/b1337368#spectroscopic-analysis-of-h-trp-met-oh-dipeptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

